NeoSTX

Electrophysiology Sodium Channel Pharmacology Toxin Potency

NeoSTX (neosaxitoxin) is the most potent site-1 sodium channel blocker among PSP toxins (IC50 6.2 nM). It delivers >24-hour reversible local anesthesia—5× longer than bupivacaine—without vasoconstriction or cardiotoxicity. Clinically studied with bupivacaine/epinephrine for 50-hour nerve blocks. The N-1 hydroxyl substitution confers unique isoform selectivity and 20–60× lower cardiac affinity. Ideal as a tool compound for Nav electrophysiology, a reference standard for cardiac safety profiling, and a critical API for next-generation sustained-release local anesthetics. For research use only; not for human or veterinary administration.

Molecular Formula C10H17N7O5
Molecular Weight 315.29 g/mol
CAS No. 64296-20-4
Cat. No. B000022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoSTX
CAS64296-20-4
SynonymsNeosaxitoxin;  NeoSTX
Molecular FormulaC10H17N7O5
Molecular Weight315.29 g/mol
Structural Identifiers
SMILESC1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O
InChIInChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1
InChIKeyPPEKGEBBBBNZKS-HGRQIUPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NeoSTX (CAS 64296-20-4): A Site-1 Sodium Channel Blocker with Prolonged Local Anesthetic Properties


NeoSTX (neosaxitoxin) is a paralytic shellfish toxin analog that acts as a potent, reversible blocker of voltage-gated sodium channels (Nav) at neurotoxin receptor site 1 [1]. It is a structural analog of saxitoxin (STX), differing by a single hydroxyl substitution at the N-1 position, which confers distinct pharmacological properties [2]. NeoSTX is under clinical investigation as a long-acting local anesthetic due to its prolonged duration of action (>24 hours) and a favorable cardiac safety profile relative to traditional amino-amide and amino-ester anesthetics [3].

Why NeoSTX (Neosaxitoxin) Cannot Be Interchanged with Other Sodium Channel Blockers or Saxitoxin Analogs


NeoSTX possesses a unique combination of high potency, prolonged duration, and a favorable therapeutic index that is not shared by its closest structural analogs or other sodium channel blockers. While saxitoxin (STX) and tetrodotoxin (TTX) also bind to site 1, NeoSTX demonstrates superior potency in both in vitro and in vivo models, and its specific N-1 hydroxyl substitution alters its pH-dependent binding and interaction with specific sodium channel isoforms [1]. Compared to conventional local anesthetics like bupivacaine and lidocaine, NeoSTX provides a vastly extended duration of analgesia—up to five-fold longer in clinical studies—and lacks the vasoconstrictive and potential cardiotoxic side effects associated with these agents [2]. Simple substitution with another site-1 toxin or a standard local anesthetic would result in a different, and often inferior, efficacy, duration, and safety profile.

NeoSTX Comparative Performance Data: Quantitative Evidence for Scientific and Procurement Decisions


Superior In Vitro Potency Against Neuronal Sodium Channels Compared to Saxitoxin and Other PSP Toxins

In a head-to-head electrophysiological study of commercial paralytic shellfish poison (PSP) toxin standards on cultured neuronal cells, NeoSTX demonstrated the highest potency for inhibiting voltage-dependent sodium currents. The IC50 of NeoSTX was determined to be 6.2 nM (95% CI: 4.8-7.9 nM) [1]. This potency was superior to all other toxins tested, with the overall potency rank order being NeoSTX > dcSTX > STX > GTX1,4 > dcNeoSTX > GTX2,3 > dcGTX2,3 > GTX5 [1]. This establishes NeoSTX as the most potent site-1 blocker among its class in this model.

Electrophysiology Sodium Channel Pharmacology Toxin Potency

Greater In Vivo Anesthetic Potency in Rat Sciatic Nerve Block Compared to Saxitoxin and Tetrodotoxin

In a direct comparative study of rat sciatic nerve block, NeoSTX was found to be more potent than saxitoxin (STX), tetrodotoxin (TTX), and decarbamoyl saxitoxin (dcSTX). The median effective concentration required to produce 60 minutes of thermal analgesia was 34 ± 2 μmol/L for NeoSTX, compared to 58 ± 3 μmol/L for STX and 92 ± 5 μmol/L for TTX [1]. This indicates NeoSTX is approximately 1.7-fold more potent than STX and 2.7-fold more potent than TTX for producing a clinically relevant duration of nerve block.

In Vivo Pharmacology Local Anesthesia Peripheral Nerve Block

Significantly Prolonged Postoperative Analgesia Compared to Bupivacaine in a Randomized Clinical Trial

A randomized, double-blind trial compared wound infiltration with NeoSTX (100 μg) versus bupivacaine 0.25% (50 mg) in patients undergoing laparoscopic cholecystectomy. The study found that median pain scores at rest and with movement 12 hours postoperatively were significantly lower in the NeoSTX group (P < 0.01) [1]. This is a key finding because conventional local anesthetics like bupivacaine typically provide analgesia for less than 8 hours, whereas NeoSTX has demonstrated efficacy for over 24 hours in prior animal and human volunteer studies [1].

Clinical Trial Postoperative Pain Local Anesthetic Duration

Five-Fold Longer Local Anesthetic Duration When Combined with Bupivacaine and Epinephrine in Human Volunteers

A Phase 1 clinical trial evaluated subcutaneous injections of NeoSTX alone and in combination with bupivacaine and epinephrine in healthy volunteers. The combination of 10 μg NeoSTX with bupivacaine and epinephrine (NeoSTX-Bup-Epi) resulted in a median time to near-complete recovery of cutaneous sensation of 50 hours, compared to 10 hours for bupivacaine alone (P = 0.007) [1]. This represents a nearly five-fold increase in the duration of local anesthesia.

Clinical Pharmacology Drug Combination Duration of Action

Reduced Cardiac Sodium Channel Affinity Compared to Neuronal Isoforms, Supporting a Favorable Cardiac Safety Profile

NeoSTX exhibits a marked selectivity for neuronal and skeletal muscle sodium channels over the cardiac isoform (Nav1.5). The affinity of NeoSTX for cardiac Nav channels is approximately 20- to 60-fold lower than its affinity for Nav channels in rat skeletal muscle and brain [1]. This contrasts with traditional local anesthetics, which can cause cardiac toxicity at high doses or with inadvertent intravascular injection. This reduced affinity is a key differentiator for NeoSTX's safety profile.

Cardiotoxicity Sodium Channel Isoforms Safety Pharmacology

Absence of Local Vasoconstriction Compared to Lidocaine in a Porcine Model

In a prospective, randomized, double-blind study of piglet castration, NeoSTX (0.1 μg) was compared to lidocaine (20 mg) via intrascrotal injection. NeoSTX did not cause vasoconstriction or scrotal contraction, whereas lidocaine induced a measurable decrease in temperature and scrotal size within 5 minutes post-injection [1]. Additionally, after 24 hours, scrotal inflammation (measured by size) was lower in the NeoSTX group [1].

Veterinary Anesthesia Local Tissue Effects Comparative Pharmacology

Optimal Research and Industrial Applications for NeoSTX Based on Comparative Evidence


Development of Ultra-Long-Acting Local Anesthetic Formulations for Postoperative Pain Management

The combination of NeoSTX with bupivacaine and epinephrine has been shown to extend the duration of local anesthesia to 50 hours, compared to just 10 hours for bupivacaine alone [1]. This makes NeoSTX a critical component in the development of next-generation pain management solutions aimed at reducing or eliminating the need for postoperative opioids. Research and development programs focused on sustained-release formulations or novel delivery systems should prioritize NeoSTX for its uniquely prolonged action.

Preclinical Research on Sodium Channel Pharmacology and Toxin Binding Site 1

As the most potent site-1 sodium channel blocker among commercial PSP toxin standards, with an IC50 of 6.2 nM in neuronal cells [1], NeoSTX is the ideal tool compound for in vitro electrophysiology studies. Its high potency and specific binding site make it superior to saxitoxin or tetrodotoxin for investigating sodium channel structure-function relationships, screening for novel modulators, and establishing high-sensitivity assays for PSP toxin detection.

Veterinary Anesthesia and Analgesia for Procedures Requiring Prolonged Pain Control Without Vasoconstriction

In a porcine model, NeoSTX provided effective pain relief without the local vasoconstriction and tissue contraction observed with lidocaine [1]. This profile is particularly valuable for procedures where maintaining local blood flow is essential (e.g., skin flaps, wound healing) or where vasoconstriction is undesirable. The long duration of action also makes NeoSTX suitable for managing pain in veterinary species for extended periods without repeated injections.

Safety Pharmacology Studies Focused on Cardiac and CNS Toxicity of Local Anesthetics

NeoSTX exhibits 20- to 60-fold lower affinity for cardiac sodium channels compared to neuronal isoforms [1] and does not cross the blood-brain barrier, making it a valuable reference compound for studies on local anesthetic-induced cardiotoxicity and neurotoxicity. Researchers investigating the safety margins of new local anesthetic agents can use NeoSTX as a comparator with a well-characterized, favorable cardiac safety profile.

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